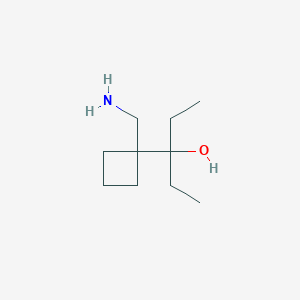
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound features a cyclobutyl ring substituted with an aminomethyl group and a pentan-3-ol chain. It is known for its versatility and high purity, making it a valuable tool in advanced research and synthesis projects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing, sourcing, and procurement of high-purity raw materials . The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of high-purity chemicals and materials for advanced research .
Mécanisme D'action
The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. The cyclobutyl ring provides structural stability, while the pentan-3-ol chain enhances its solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: Similar structure but lacks the pentan-3-ol chain.
Pentan-3-ol: Contains the pentan-3-ol chain but lacks the cyclobutyl ring and aminomethyl group.
Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the aminomethyl group and pentan-3-ol chain.
Uniqueness
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
3-[1-(aminomethyl)cyclobutyl]pentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-3-10(12,4-2)9(8-11)6-5-7-9/h12H,3-8,11H2,1-2H3 |
Clé InChI |
GMVXSYYAKIKKNL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1(CCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


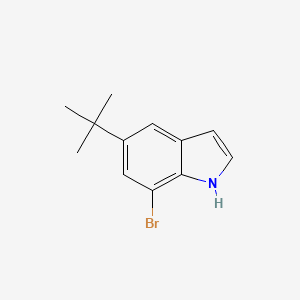
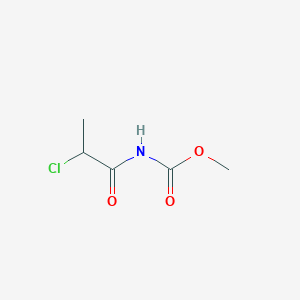
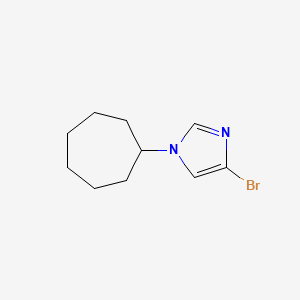
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)
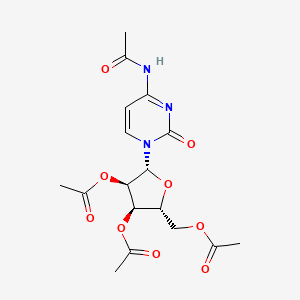
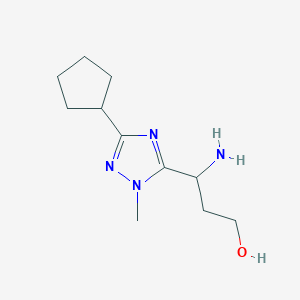
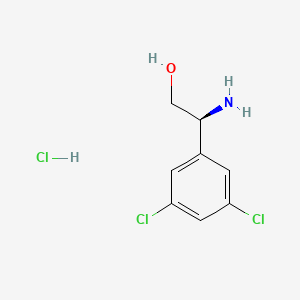
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)
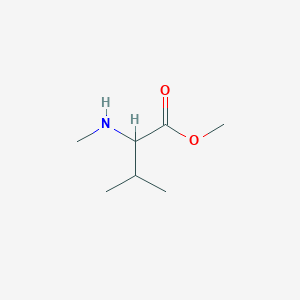
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)
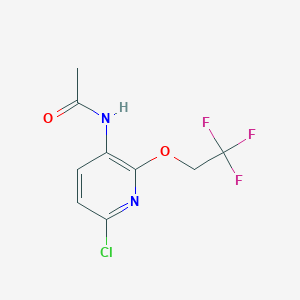
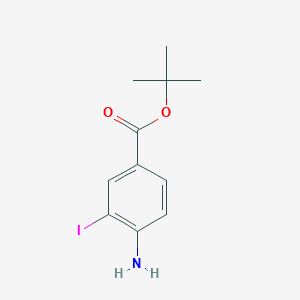
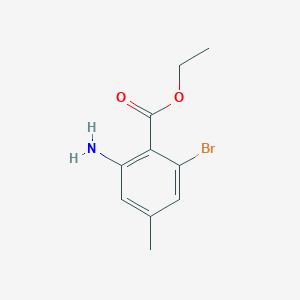
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
